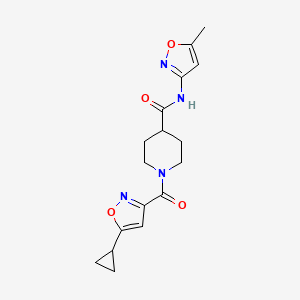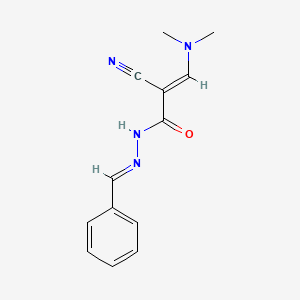
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with functional groups such as cyano, dimethylamino, and acrylohydrazide. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the cyano group can undergo reactions such as reduction, while the acrylohydrazide group can participate in condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density can be determined experimentally. The compound’s UV-Visible NIR spectrum can provide information about its absorption maximum .Scientific Research Applications
Synthesis and Chemical Reactions 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide serves as a precursor in the synthesis of various chemically significant derivatives. For instance, novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-(1-(pyren-3-yl))acrylohydrazides and benzochromenone-2-carbohydrazide derivatives were synthesized, showcasing the compound's utility in creating compounds with potential applications in materials science and organic synthesis (Khalifa et al., 2017). This highlights the compound's role in facilitating diverse chemical transformations, contributing to the advancement of synthetic chemistry methodologies.
Optoelectronic Applications The compound's derivatives exhibit promising optoelectronic properties, making them suitable for applications in dye-sensitized solar cells (DSSCs) and other photovoltaic devices. The synthesis and investigation of donor–π–acceptor (D–π–A) push–pull chromophores, which include derivatives of 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide, reveal their potential in single crystal growth with good optical transparency and high thermal stability. These characteristics are essential for the development of efficient and durable optoelectronic devices (Gupta & Singh, 2015).
Solar Cell Enhancement Molecular engineering of organic sensitizers for solar cell applications involves the design and synthesis of novel organic compounds that can enhance the efficiency of solar cells. The compound's derivatives have been used to engineer sensitizers that, when anchored onto TiO2 films, demonstrate high incident photon to current conversion efficiency, contributing to improved solar cell performance (Kim et al., 2006). This application underscores the compound's importance in renewable energy research, particularly in the optimization of solar energy conversion technologies.
Antioxidant and Biological Activities Derivatives of 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide have been explored for their antioxidant activities. The synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives from this compound and their investigation for antioxidant activity highlight its potential in the discovery of new antioxidant agents. Some derivatives exhibited promising activities, suggesting their possible use in developing therapeutic agents with antioxidant properties (Mohamed & El-Sayed, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQHXGCAPYZDPH-WHMVALBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

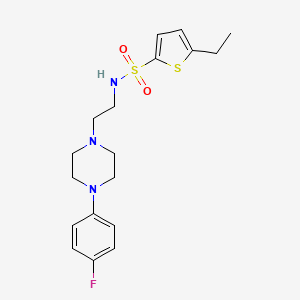
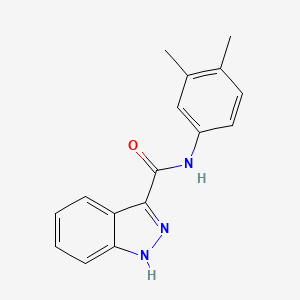
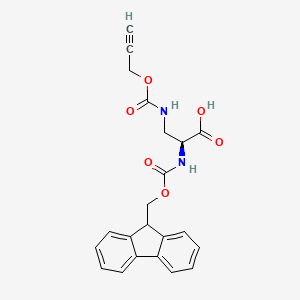
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)
![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)
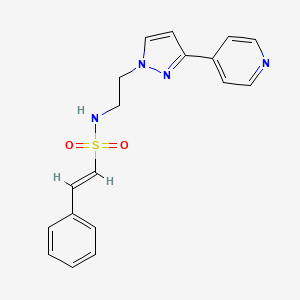
![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)
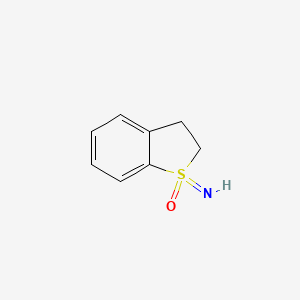
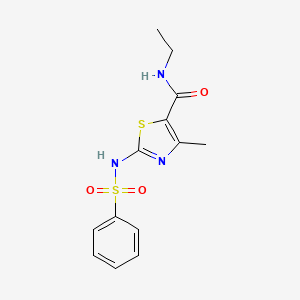
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
